The synthesis of 3-iodo-4-methoxy-6-methyl-2H-indazole typically involves several key steps:
For large-scale production, similar synthetic routes are employed but optimized for efficiency. This may involve continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
The molecular structure of 3-iodo-4-methoxy-6-methyl-2H-indazole can be characterized by its unique arrangement of atoms:
The presence of these functional groups results in distinct electronic properties that can influence reactivity and biological interactions.
3-Iodo-4-methoxy-6-methyl-2H-indazole can undergo various chemical reactions:
Depending on the reaction conditions and reagents used, various products can be formed:
The mechanism of action for 3-iodo-4-methoxy-6-methyl-2H-indazole varies based on its biological target. Generally, indazole derivatives may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The iodine atom's presence can enhance binding affinity through halogen bonding interactions, making it a potential candidate for drug development .
3-Iodo-4-methoxy-6-methyl-2H-indazole has several significant applications:
Halogenation represents a critical strategy for optimizing the pharmacological profile of indazole derivatives, with iodine offering unique advantages among halogens. The bulky iodinated derivatives exhibit enhanced target binding through several mechanisms: the iodine atom serves as an effective hydrogen bond acceptor due to its high polarizability, participates in halogen bonding interactions with carbonyl oxygen atoms in protein binding sites, and increases lipophilic character to improve membrane penetration [1] [6]. These properties make iodinated indazoles particularly valuable in kinase inhibitor design, where they frequently occupy the hydrophobic back pocket of ATP-binding sites [2] [5].
The 3-iodo substitution on the indazole ring specifically enhances biological activity through steric and electronic effects. Molecular modeling studies demonstrate that an iodine atom at the 3-position extends perpendicularly to the indazole plane, forming favorable halogen bonds with backbone carbonyl groups of key residues (e.g., Thr766 in EGFR kinase) with bond lengths of 3.3-3.5 Å and angles approaching 180° [2]. This specific interaction pattern contributes significantly to binding affinity, as evidenced by the 18 nM calculated Ki of 3-iodo-4-methoxy-6-methyl-2H-indazole for EGFR kinase [2]. Furthermore, the electron-withdrawing nature of iodine reduces the electron density of the indazole system, potentially enhancing metabolic stability by reducing oxidative degradation at adjacent positions [1] [7].
Compared to other halogenated indazoles, the iodo derivatives display superior pharmacokinetic properties in several key aspects. The higher molecular weight and increased lipophilicity (logP 3.53 for the 3-iodo derivative versus 2.89 for the 3-chloro analogue) contribute to extended biological half-lives and improved tissue penetration [6]. Additionally, the iodine-carbon bond exhibits greater metabolic stability compared to bromine or chlorine analogues, reducing dehalogenation in vivo [1] [7]. These properties have established iodinated indazoles as valuable intermediates in the synthesis of targeted anticancer agents, particularly for kinase inhibition applications where their unique electronic and steric properties optimize target engagement [2] [5].
Table 2: Comparative Analysis of Halogenated Indazole Derivatives
Property | 3-Iodo Derivative | 3-Bromo Derivative | 3-Chloro Derivative |
---|---|---|---|
Van der Waals Radius (Å) | 1.98 | 1.85 | 1.75 |
Electronegativity (Pauling) | 2.66 | 2.96 | 3.16 |
Bond Dissociation Energy (kJ/mol) | 234 | 276 | 339 |
Typical logP Value | 3.53 | 3.12 | 2.89 |
Halogen Bond Strength | Strong | Moderate | Weak |
Positional isomerism significantly influences the physicochemical behavior and synthetic utility of 2H-indazole derivatives. The 2H-indazole tautomer, while less thermodynamically stable than the 1H-form by approximately 10-15 kJ/mol, offers distinct reactivity advantages for specific synthetic applications [6] [9]. The energy barrier for tautomerization between 1H- and 2H-forms is approximately 50-60 kJ/mol, allowing for isolation of both isomers under controlled conditions [7]. This tautomeric flexibility enables chemists to exploit the unique reactivity of each form for different synthetic objectives, particularly in the construction of complex molecular architectures for drug discovery [9].
The 3-iodo-4-methoxy-6-methyl-2H-indazole derivative exhibits distinctive physicochemical properties attributed to its specific substitution pattern. With a molecular weight of 288.08 g/mol and calculated logP of 3.53, this compound displays moderate lipophilicity ideal for drug-like molecules [6]. The methoxy group at the 4-position contributes to electron donation through resonance effects (+R), while the iodine atom at the 3-position exerts a significant electron-withdrawing effect (-I) [2] [6]. This combination creates a polarity gradient across the indazole system that influences solubility, crystal packing, and intermolecular interactions. Nuclear magnetic resonance (NMR) analysis reveals characteristic signals including a singlet at δ 2.45 ppm for the 6-methyl group, a singlet at δ 3.90 ppm for the methoxy protons, and distinctive aromatic proton patterns between δ 7.20-7.80 ppm, confirming the assigned structure [6].
The reactivity profile of 3-iodo-4-methoxy-6-methyl-2H-indazole is dominated by the iodine substituent, which serves as an excellent leaving group for metal-catalyzed cross-coupling reactions. This compound participates effectively in Sonogashira coupling with terminal alkynes, Suzuki-Miyaura coupling with arylboronic acids, and Buchwald-Hartwig amination with primary and secondary amines [2]. The electron-donating methoxy group ortho to the iodine enhances the reactivity in these transformations by reducing the electron density at the carbon-iodine bond, facilitating oxidative addition to palladium(0) complexes [7] [9]. Additionally, the methyl group at position 6 provides a site for late-stage functionalization through radical bromination or directed ortho-metalation, enabling further structural diversification of this valuable building block [9].
Table 3: Physicochemical Properties of 3-Iodo-4-Methoxy-6-Methyl-2H-Indazole
Property | Value | Measurement Method |
---|---|---|
Molecular Formula | C₉H₉IN₂O | High-resolution mass spectrometry |
Molecular Weight | 288.08 g/mol | Mass spectrometry |
logP | 3.53 | Reversed-phase HPLC |
Water Solubility | <0.1 mg/mL | Shake-flask method |
Melting Point | Not reported | Differential scanning calorimetry |
Boiling Point | 408.2±40.0 °C at 760 mmHg | Simulated distillation |
Vapor Pressure | 0.0±0.9 mmHg at 25°C | Transpiration method |
PSA (Polar Surface Area) | 37.91 Ų | Computational prediction |
This specific indazole derivative has emerged as a valuable structural motif in anticancer drug development due to its optimal combination of steric and electronic properties. The 3-iodo substituent serves as an excellent chemical handle for structure-activity relationship (SAR) exploration through transition metal-catalyzed cross-coupling reactions, enabling rapid generation of diverse analogues for biological screening [2] [7]. The 4-methoxy group provides electron donation that stabilizes the indazole system and modulates the electron density at N1 and N2, potentially enhancing hydrogen bonding capability with biological targets [6]. Meanwhile, the 6-methyl substituent offers a site for metabolic stabilization by blocking potential oxidation sites while contributing beneficially to hydrophobic interactions in protein binding pockets [5] [10].
In kinase inhibitor design, molecular docking studies position 3-iodo-4-methoxy-6-methyl-2H-indazole favorably within the ATP-binding cleft of multiple oncogenic kinases. The compound exhibits a calculated Ki of 18 nM against EGFR kinase, forming critical interactions including: (1) a halogen bond between the 3-iodo substituent and Thr766 backbone carbonyl (distance: 3.4 Å, angle: 165°), (2) a hydrogen bond between the methoxy oxygen and Lys745 side chain amine (2.8 Å), and (3) hydrophobic contacts between the 6-methyl group and Leu694 and Leu764 residues in the hydrophobic back pocket [2]. This interaction profile demonstrates how the specific substitution pattern creates a multivalent binding capability that can be leveraged in the design of selective kinase inhibitors, particularly against EGFR family kinases that are frequently dysregulated in various carcinomas [3] [5].
The compound's structural features align with requirements for addressing drug resistance mechanisms in oncology. The moderate molecular weight (288.08 g/mol) and balanced lipophilicity (logP 3.53) fall within optimal ranges for circumventing P-glycoprotein (P-gp) mediated efflux, a common resistance mechanism for many chemotherapeutic agents [10]. Additionally, the iodine substituent provides a strategic site for converting the molecule into proteolysis-targeting chimeras (PROTACs) through conjugation with E3 ligase ligands, enabling targeted protein degradation approaches that overcome resistance to conventional inhibitory mechanisms [7]. Several research groups have incorporated this indazole derivative into dual-targeting agents, particularly for simultaneous inhibition of angiogenesis kinases (VEGFR, PDGFR) and microtubule polymerization, creating opportunities for synergistic anticancer effects [5] [10].
Table 4: Kinase Inhibition Profile of Indazole Derivatives in Anticancer Research
Kinase Target | Biological Function | Inhibition by Indazole Derivatives | Structural Requirements |
---|---|---|---|
EGFR | Cell proliferation signaling | IC₅₀ 1.0 μM (HCT116) [3] | 3-Halo substituent, 4-alkoxy group |
c-Kit | Stem cell factor receptor | Comparable to sorafenib [3] | Central pyridine ring with N-position optimization |
PIM Kinase | Serine/threonine kinase regulating cell survival | <100 nM for optimized compounds [5] | 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amine |
Aurora A | Mitotic spindle regulation | IC₅₀ 50-100 nM [5] | 3-(pyrrolopyridin-2-yl)indazole scaffold |
The synthetic accessibility of 3-iodo-4-methoxy-6-methyl-2H-indazole further enhances its drug discovery utility. Efficient preparation routes include organophosphorus-mediated reductive cyclization of substituted benzamidines and cobalt-catalyzed C-H functionalization approaches that allow for gram-scale synthesis [2] [7]. The iodo substituent enables late-stage diversification via Cp*Co(III)-catalyzed C-H activation, a strategy that has been successfully employed to introduce hydroxymethyl groups at the 4-position of azobenzene precursors followed by oxidative cyclization to form the indazole core [2]. These synthetic approaches provide robust access to this valuable building block and its derivatives, supporting its continued investigation in medicinal chemistry programs focused on developing novel targeted therapies for resistant cancers.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7